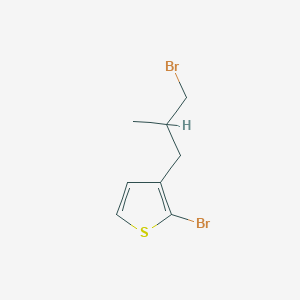
(1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane: is an organic compound with the molecular formula C10H19Cl . It is a cyclopropane derivative, characterized by the presence of a cyclopropane ring substituted with a 1-chloro-2,4-dimethylpentan-2-yl group. This compound is primarily used in research and development settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane typically involves the reaction of cyclopropane with 1-chloro-2,4-dimethylpentane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Oxidation: Various ketones, aldehydes, or carboxylic acids.
Reduction: Alkanes or other reduced hydrocarbons.
Scientific Research Applications
Chemistry: (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane is used as a building block in organic synthesis, particularly in the development of new cyclopropane derivatives.
Biology and Medicine: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a pharmacological agent.
Industry: In industrial settings, the compound is used in the synthesis of specialized chemicals and materials, particularly those requiring the unique properties of the cyclopropane ring.
Mechanism of Action
The mechanism of action of (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, used as an anesthetic.
1-Chlorocyclopropane: A simpler chlorinated cyclopropane compound.
2,2-Dimethylcyclopropane: A cyclopropane derivative with two methyl groups.
Uniqueness: (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H19Cl |
|---|---|
Molecular Weight |
174.71 g/mol |
IUPAC Name |
(1-chloro-2,4-dimethylpentan-2-yl)cyclopropane |
InChI |
InChI=1S/C10H19Cl/c1-8(2)6-10(3,7-11)9-4-5-9/h8-9H,4-7H2,1-3H3 |
InChI Key |
ODAWUVKRHBZSMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(CCl)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Azetidin-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13211189.png)

![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde](/img/structure/B13211195.png)
![({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide](/img/structure/B13211201.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanoic acid](/img/structure/B13211212.png)

![1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B13211216.png)

![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B13211224.png)

![2-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B13211232.png)
![7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13211233.png)
![5-[(Pent-3-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13211237.png)

